molecular formula C7H14F2N2 B1396925 1-Pyrrolidinepropanamine, 3,3-difluoro- CAS No. 867007-59-8

1-Pyrrolidinepropanamine, 3,3-difluoro-

Cat. No.: B1396925
CAS No.: 867007-59-8
M. Wt: 164.2 g/mol
InChI Key: JFYKPKAAWBCSKD-UHFFFAOYSA-N
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Description

1-Pyrrolidinepropanamine, 3,3-difluoro- (molecular formula: C₇H₁₂F₂N₂, molecular weight: 162.18 g/mol) is a fluorinated pyrrolidine derivative characterized by two fluorine atoms at the 3,3-positions of the pyrrolidine ring and a propanamine side chain. This compound is part of a broader class of fluorinated cyclic amines, which are critical in medicinal chemistry due to fluorine’s ability to modulate physicochemical properties (e.g., lipophilicity, metabolic stability) and enhance bioactivity . Its synthesis often involves transition-metal-catalyzed asymmetric cycloadditions, such as the Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes, yielding high enantioselectivity (>97% ee) and excellent yields (up to 96%) .

Properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2/c8-7(9)2-5-11(6-7)4-1-3-10/h1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYKPKAAWBCSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Research Findings

  • Starting from commercially available ethyl N-Boc-3-oxopyrrolidine-2-carboxylate, the β-oxo group is converted to a 3,3-difluoro substituent using nucleophilic fluorination reagents such as DAST (diethylaminosulfur trifluoride) under solvent-free conditions.
  • This method achieves up to 64% isolated yield on a multigram scale with a clean reaction profile, avoiding side products common in acyclic β-keto ester fluorinations.
  • Subsequent hydrolysis and deprotection steps yield the 3,3-difluoroproline derivative, which can be further converted to 1-pyrrolidinepropanamine analogues.
  • The racemic product can be resolved into enantiopure forms by crystallization with D- or L-tyrosine hydrazide, achieving high enantiomeric excess (>99%) and good yields (~80% per enantiomer).
  • This synthetic route is scalable and requires minimal purification steps, making it practical for gram-scale production.

Reaction Scheme Summary

Step Reaction Description Key Reagents/Conditions Yield/Notes
1 Deoxofluorination of β-keto pyrrolidine ester DAST, solvent-free, 3 eq., room temperature 64% isolated yield
2 Hydrolysis and Boc deprotection 6N HCl aqueous, 60°C, 5 h Avoid >70°C to prevent degradation
3 Resolution of racemate with D-/L-tyrosine hydrazide Crystallization, acidic work-up 80% yield, >99% ee per enantiomer
4 Optional Cbz protection and final purification Benzyl chloroformate, hydrogenation for deprotection Overall 5 steps from starting material

This method is described in detail in a multigram-scale synthesis study published in 2017, emphasizing efficiency, stereoselectivity, and scalability.

Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Key Research Findings

  • An alternative approach involves the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with 1,1-difluoroalkenes.
  • This method yields chiral 3,3-difluoropyrrolidinyl derivatives with high diastereoselectivity (up to >20:1 dr) and enantiomeric excess (up to 97% ee).
  • The reaction tolerates various substituted difluoroalkenes and imino esters, producing a range of fluorinated pyrrolidine derivatives in good to excellent yields (59–96%).
  • The method also allows incorporation of these fluorinated pyrrolidines into natural product scaffolds, demonstrating synthetic versatility.
  • This catalytic asymmetric cycloaddition is a powerful tool for accessing diverse chiral 3,3-difluoropyrrolidine compounds relevant for pharmaceutical applications.

Reaction Highlights

Aspect Details
Catalyst Copper(I) complex
Substrates Azomethine ylides + 1,1-difluoroalkenes
Yield Up to 96%
Stereoselectivity >20:1 diastereomeric ratio, up to 97% ee
Applications Synthesis of bioactive fluoropyrrolidines

This method was reported in a 2021 study focusing on bioactive fluoropyrrolidines synthesis.

Comparative Table of Preparation Methods

Feature Deoxofluorination Route Cu(I)-Catalyzed Cycloaddition
Starting Material β-Keto pyrrolidine ester Azomethine ylides + 1,1-difluoroalkenes
Key Reagent DAST (Deoxofluorination agent) Copper(I) catalyst
Reaction Type Nucleophilic fluorination Asymmetric 1,3-dipolar cycloaddition
Scale Multigram scale Laboratory scale
Yield Moderate to good (64% fluorination step) High (up to 96%)
Stereoselectivity Requires resolution step for enantiopurity High stereoselectivity directly from reaction
Purification Minimal chromatography; crystallization for resolution Standard purification methods
Synthetic Complexity Moderate; involves multiple steps including resolution Moderate; catalytic asymmetric synthesis
Applicability Suitable for 3,3-difluoroproline and analogues Broad substrate scope for fluoropyrrolidines

Additional Notes on Related Fluorination Techniques

  • Fluorination reagents such as DAST, Deoxo-Fluor, and XtalFluor-E have been compared, with DAST showing the best conversion under solvent-free conditions for pyrrolidinone substrates.
  • Hydrolysis and deprotection steps require careful temperature control to avoid degradation of difluoro-substituted amino acids.
  • Resolution using tyrosine hydrazide salts is an effective and scalable method to obtain enantiomerically pure products.
  • Alternative synthetic pathways involving diazo transfer and Rh(II)-catalyzed cyclization have been reported for cyclic β-keto esters, which can be adapted for fluorinated pyrrolidine synthesis.

Chemical Reactions Analysis

1-Pyrrolidinepropanamine, 3,3-difluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Pyrrolidinepropanamine, 3,3-difluoro- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various fluorinated pyrrolidine derivatives, which are important in medicinal chemistry.

    Biology: The compound’s fluorinated structure enhances its biological activity, making it useful in studying biological processes and developing bioactive molecules.

    Medicine: Fluorinated compounds like 1-Pyrrolidinepropanamine, 3,3-difluoro- are often explored for their potential therapeutic properties, including antifungal and antiviral activities.

    Industry: The compound’s unique properties make it valuable in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinepropanamine, 3,3-difluoro- involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound play a crucial role in enhancing its binding affinity to target proteins, leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional uniqueness of 3,3-difluoro-1-pyrrolidinepropanamine is best understood through comparison with related fluorinated and non-fluorinated amines. Below is a detailed analysis:

Fluorinated Pyrrolidine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Application Reference(s)
3,3-Difluoro-1-pyrrolidinepropanamine C₇H₁₂F₂N₂ 162.18 Asymmetric synthesis via Cu(I)-catalysis; high stereoselectivity. Antifungal (enhanced activity vs. non-fluorinated analogs)
4-(1-Azetidinyl)-3,3-difluoropyrrolidine C₇H₁₂F₂N₂ 162.18 Structural isomer with azetidine substitution; similar synthesis methods. Intermediate for bioactive molecules
3,3-Difluoro-γ-lactam C₄H₅F₂NO 133.09 Photoredox radical cyclization synthesis; antibacterial/antifungal activity Potential antibiotic lead

Key Insights :

  • Synthesis : Both 3,3-difluoro-1-pyrrolidinepropanamine and 3,3-difluoro-γ-lactams utilize advanced catalytic methods (e.g., Cu(I) catalysis, photoredox) to achieve stereochemical control .
  • Bioactivity: Fluorination at the 3,3-positions significantly enhances antifungal activity compared to non-fluorinated pyrrolidines. For example, fluorinated analogs exhibit >50% inhibition of plant fungi, whereas non-fluorinated counterparts show negligible effects .
Non-Fluorinated Pyrrolidine Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Application Reference(s)
3-(Pyrrolidin-1-yl)propan-1-amine C₇H₁₆N₂ 128.22 Non-fluorinated analog; synthesized via direct alkylation. Lower antifungal activity
N-Methyl-3-pyrrolidin-1-ylpropan-1-amine C₈H₁₈N₂ 142.25 Methylated side chain; industrial applications. Limited bioactivity

Key Insights :

  • Fluorine Impact: The absence of fluorine reduces electronegativity and lipophilicity, leading to weaker target binding and metabolic instability. For instance, non-fluorinated pyrrolidines show <10% antifungal inhibition under identical assay conditions .
Fluorinated Cyclic Amines with Different Ring Systems
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Application Reference(s)
3,3-Difluorocyclobutanamine C₄H₇F₂N 107.10 Smaller cyclobutane ring; higher ring strain. Intermediate for agrochemicals
4-Amino-3,3-difluoropiperidine C₅H₁₀F₂N₂ 136.14 Six-membered piperidine ring; altered conformational flexibility. Unspecified pharmaceutical applications

Key Insights :

  • Larger rings (e.g., piperidine) offer conformational flexibility but may reduce target specificity .
  • Physicochemical Properties: The pKa of 3,3-difluoropiperidine derivatives (predicted pKa ~7.66) suggests moderate basicity, aligning with enhanced membrane permeability compared to non-fluorinated analogs .

Biological Activity

1-Pyrrolidinepropanamine, 3,3-difluoro- is a chemical compound that has gained attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Pyrrolidinepropanamine, 3,3-difluoro- is C7H13F2NC_7H_{13}F_2N. Its structure features a pyrrolidine ring with two fluorine atoms attached to the propanamine side chain. This unique structure may influence its biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC7H13F2N
Molecular Weight147.18 g/mol
CAS Number[Not available]
SolubilitySoluble in water

The biological activity of 1-Pyrrolidinepropanamine, 3,3-difluoro- is primarily attributed to its interaction with specific receptors and enzymes within the body. Research indicates that the difluoromethyl group enhances the compound's binding affinity to certain targets, potentially leading to significant biological effects.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, influencing physiological responses.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 1-Pyrrolidinepropanamine, 3,3-difluoro- exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus.

Anticancer Potential

Research has indicated that this compound might possess anticancer properties. Studies on structurally related compounds have demonstrated cytotoxic effects against various human cancer cell lines. The proposed mechanism includes interference with DNA replication processes.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It could potentially inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE), which plays a crucial role in the pathophysiology of Alzheimer's disease.

Study on Antimicrobial Efficacy

A study conducted by Umesha et al. evaluated derivatives similar to 1-Pyrrolidinepropanamine for their antimicrobial activity. The results indicated that these compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as effective antimicrobial agents.

Research on Anticancer Activity

A study published in PubMed highlighted the cytotoxic effects of pyrrolidine derivatives on human cancer cells. The findings indicated that specific substitutions on the pyrrolidine ring significantly enhanced anticancer activity, supporting further exploration of this compound in cancer research.

Neuroprotective Study

Research examining the effects of difluorinated compounds on neurodegenerative diseases has shown promising results. In vitro studies have demonstrated that compounds like 1-Pyrrolidinepropanamine can inhibit AChE activity with moderate potency, suggesting potential therapeutic applications in treating Alzheimer's disease.

Q & A

Q. What are the recommended synthetic strategies for 1-Pyrrolidinepropanamine, 3,3-difluoro- in academic research?

  • Methodological Answer : Synthesis of fluorinated pyrrolidine derivatives typically involves nucleophilic substitution or fluorination reactions. For 3,3-difluoro substitution, a plausible route could involve fluorinating a pyrrolidine precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Alternatively, introducing fluorine via halogen exchange (e.g., using KF or CsF under microwave-assisted conditions) may improve regioselectivity . Post-synthetic purification via column chromatography (e.g., silica gel with gradient elution) is critical to isolate the target compound. Validate purity using HPLC or GC-MS with fluorinated internal standards to account for volatility issues.

Q. How can the molecular structure of 1-Pyrrolidinepropanamine, 3,3-difluoro- be characterized experimentally?

  • Methodological Answer : Microwave rotational spectroscopy combined with density functional theory (DFT) calculations is effective for resolving fluorinated molecular geometries. For example, DFT at the B3LYP/6-311++G(d,p) level can predict bond angles and fluorine positions, while microwave spectra confirm vibrational modes and torsional barriers . Additionally, 19F^{19}\text{F} NMR is indispensable for distinguishing between equatorial/axial fluorine conformers. Assign fluorine chemical shifts using coupling constants (e.g., JF-FJ_{\text{F-F}} and JF-HJ_{\text{F-H}}) and compare with computed NMR parameters from Gaussian or ORCA software.

Q. What safety protocols are essential when handling 1-Pyrrolidinepropanamine, 3,3-difluoro-?

  • Methodological Answer : Fluorinated amines require stringent safety measures due to potential toxicity and volatility. Use fume hoods with HEPA filters, wear nitrile gloves (fluoroelastomer if prolonged exposure), and employ gas-tight syringes for liquid transfers. Store the compound under inert gas (Ar/N2_2) in PTFE-lined containers to prevent hydrolysis. In case of exposure, follow first-aid protocols for amines: flush eyes/skin with water for 15 minutes and seek medical evaluation for possible methemoglobinemia .

Advanced Research Questions

Q. How do computational (DFT) and experimental structural data for 3,3-difluoro derivatives compare, and what discrepancies arise?

  • Methodological Answer : DFT often underestimates fluorine-induced steric effects in rigid pyrrolidine rings. For instance, microwave spectra of 3,3-difluoro-1,2-epoxypropane homodimers revealed deviations of ~0.02 Å in C-F bond lengths compared to B3LYP predictions, attributed to intermolecular interactions in the gas phase . To resolve such contradictions, use high-level ab initio methods (e.g., MP2 or CCSD(T)) and incorporate solvent effects via polarizable continuum models (PCM) in NMR simulations.

Q. What role do the 3,3-difluoro groups play in modulating biological activity or receptor binding?

  • Methodological Answer : Fluorine atoms enhance lipophilicity and metabolic stability, critical in CNS-targeting compounds. For pyrrolidine derivatives, 3,3-difluoro substitution may influence dihedral angles, altering binding to amine receptors (e.g., σ-1 or NMDA). Compare IC50_{50} values of fluorinated vs. non-fluorinated analogs in vitro. Molecular docking (AutoDock Vina) can predict interactions, while SPR (surface plasmon resonance) assays quantify binding kinetics . Note that fluorine’s electronegativity may disrupt hydrogen-bonding networks, requiring mutagenesis studies to validate binding pockets.

Q. What analytical challenges arise in quantifying 1-Pyrrolidinepropanamine, 3,3-difluoro- in complex matrices?

  • Methodological Answer : Fluorinated amines exhibit low volatility and strong adsorption to glassware, complicating GC analysis. Use derivatization (e.g., trifluoroacetylation with TFAA) to enhance volatility for GC-MS. For LC-MS/MS, employ a HILIC column (e.g., Waters BEH Amide) with mobile phases containing 0.1% formic acid and 5 mM ammonium acetate to improve ionization. Quantify via multiple reaction monitoring (MRM) for transitions like m/z 178 → 121 (collision energy 20 eV). Validate recovery rates (>85%) using isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogs) .

Data Interpretation & Conflict Resolution

Q. How should researchers address contradictory spectral data between synthetic batches?

  • Methodological Answer : Batch-to-batch variations in 19F^{19}\text{F} NMR signals may stem from residual solvents or diastereomeric impurities. Perform DOSY (diffusion-ordered spectroscopy) to detect aggregates or solvent adducts. For enantiomeric resolution, use chiral columns (e.g., Chiralpak IG-3) with supercritical fluid chromatography (SFC). If rotational isomers (e.g., axial/equatorial fluorine) are suspected, variable-temperature NMR (VT-NMR) from 25°C to −60°C can freeze conformers for analysis .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Pyrrolidinepropanamine, 3,3-difluoro-
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